

An In-depth Technical Guide to Cyclooctanecarbaldehyde: Molecular Structure, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cyclooctanecarbaldehyde*

Cat. No.: *B1346818*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and key synthetic methodologies related to **cyclooctanecarbaldehyde**. The information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science, where this versatile aldehyde may serve as a crucial building block.

Core Molecular and Physical Data

Cyclooctanecarbaldehyde is an organic compound characterized by a cyclooctane ring functionalized with a formyl group. Its key identifiers and physicochemical properties are summarized below for quick reference.

Property	Value
Molecular Formula	C ₉ H ₁₆ O
Molecular Weight	140.22 g/mol
IUPAC Name	cyclooctanecarbaldehyde
Synonyms	Cyclooctanecarboxaldehyde
CAS Number	6688-11-5
Canonical SMILES	C1CCCC(CC1)C=O
InChI Key	IGGUWVNICWZJQU-UHFFFAOYSA-N

Table 1: Core Molecular and Physical Data for **Cyclooctanecarbaldehyde**.[\[1\]](#)

Spectroscopic Characterization

The structural elucidation of **cyclooctanecarbaldehyde** relies on standard spectroscopic techniques. While specific peak assignments for this molecule require experimental data, the expected spectral characteristics are well-established for its functional groups.

Spectroscopic Technique	Expected Characteristics
¹ H NMR	<p>The aldehyde proton (-CHO) is expected to appear as a singlet or a triplet (if coupled to the adjacent methine proton) in the downfield region, typically around δ 9-10 ppm.[2] The proton on the carbon bearing the aldehyde group (methine proton) will likely appear as a multiplet. The protons on the cyclooctane ring will resonate in the upfield region, generally between δ 1-2.5 ppm, as a complex series of overlapping multiplets.</p>
¹³ C NMR	<p>The carbonyl carbon of the aldehyde group is a key diagnostic peak and is expected to have a chemical shift in the range of δ 190-215 ppm. The carbons of the cyclooctane ring will appear in the aliphatic region of the spectrum.</p>
Infrared (IR)	<p>A strong, sharp absorption band characteristic of the C=O stretch of a saturated aldehyde is expected around 1730 cm^{-1}.[3] Additionally, two characteristic C-H stretching bands for the aldehyde proton are anticipated around 2720 cm^{-1} and 2820 cm^{-1}.[3] The C-H stretching vibrations of the cyclooctane ring will be observed in the $2850\text{-}3000\text{ cm}^{-1}$ region.</p>

Table 2: Expected Spectroscopic Data for **Cyclooctanecarbaldehyde**.

Experimental Protocols

Detailed methodologies for the synthesis of **cyclooctanecarbaldehyde** and a common subsequent reaction are provided below. These protocols are based on well-established organic transformations and can be adapted by skilled researchers.

Synthesis of Cyclooctanecarbaldehyde via Swern Oxidation of Cyclooctylmethanol

The Swern oxidation is a mild and efficient method for the synthesis of aldehydes from primary alcohols, avoiding the use of heavy metals.[\[4\]](#)[\[5\]](#)

Reaction Scheme:

Materials and Reagents:

- Cyclooctylmethanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes at -78 °C.
- Alcohol Addition: Dissolve cyclooctylmethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir the resulting mixture for 30 minutes at -78 °C.

- Base Addition and Reaction Completion: Add triethylamine (Et_3N) (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78°C for an additional 30 minutes, then allow it to warm to room temperature.
- Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with a saturated aqueous solution of NH_4Cl and then with brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. The crude **cyclooctanecarbaldehyde** can be further purified by vacuum distillation or flash column chromatography on silica gel.

[Click to download full resolution via product page](#)

Swern Oxidation Experimental Workflow

Wittig Reaction of Cyclooctanecarbaldehyde with Methyltriphenylphosphonium Bromide

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones. This protocol describes the conversion of **cyclooctanecarbaldehyde** to methylenecyclooctane.

Reaction Scheme:

Materials and Reagents:

- **Cyclooctanecarbaldehyde**
- **Methyltriphenylphosphonium bromide**

- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Ylide Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF via syringe to suspend the salt. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A color change to deep yellow or orange-red indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.[6]
- Wittig Reaction: Dissolve **cyclooctanecarbaldehyde** (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude methylenecyclooctane can be purified by flash column chromatography on silica gel.

[Click to download full resolution via product page](#)

Wittig Reaction Experimental Workflow

Conclusion

This technical guide provides essential data and detailed protocols for the synthesis and a key reaction of **cyclooctanecarbaldehyde**. The information presented is intended to be a valuable resource for researchers engaged in synthetic chemistry and drug development, facilitating the effective utilization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cyclooctanecarbaldehyde | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclooctanecarbaldehyde: Molecular Structure, Properties, and Synthetic Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1346818#cyclooctanecarbaldehyde-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1346818#cyclooctanecarbaldehyde-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com